molecular formula C19H22N2O4 B5426661 N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5426661
M. Wt: 342.4 g/mol
InChI Key: LZIQJUSKDAYPRL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step may involve acylation reactions using furan-2-carbonyl chloride or similar reagents.

    Attachment of the 2-ethoxyphenyl group: This can be done through nucleophilic substitution reactions using 2-ethoxyphenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
  • N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxylate

Uniqueness

N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the furan-2-carbonyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-16-7-4-3-6-15(16)20-18(22)14-9-11-21(12-10-14)19(23)17-8-5-13-25-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIQJUSKDAYPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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